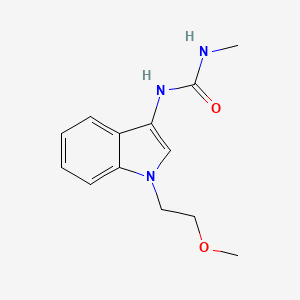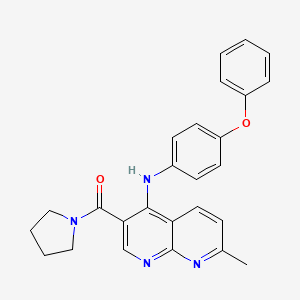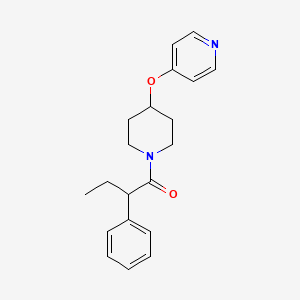
2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyridin-4-yloxy group, and a piperidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of the piperidin-1-yl group. One common method is the reaction of piperidine with pyridin-4-ol under acidic conditions to form the piperidin-1-yl group. This intermediate is then reacted with phenylbutanone in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a pure final product.
化学反応の分析
Types of Reactions: 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one has shown potential in several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the pyridin-4-yloxy group are believed to play crucial roles in binding to receptors or enzymes, leading to biological effects. Further research is needed to fully elucidate the exact mechanisms involved.
類似化合物との比較
2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one is unique due to its specific structural features. Similar compounds include:
2-Phenyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)butan-1-one: Similar structure but with a different position of the pyridin group.
2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one: Another positional isomer with distinct biological activity.
2-Phenyl-1-(4-(pyridin-4-yloxy)morpholin-4-yl)butan-1-one: Similar core structure but with a morpholine group instead of piperidine.
These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
2-phenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-19(16-6-4-3-5-7-16)20(23)22-14-10-18(11-15-22)24-17-8-12-21-13-9-17/h3-9,12-13,18-19H,2,10-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPUPCSYOJCSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
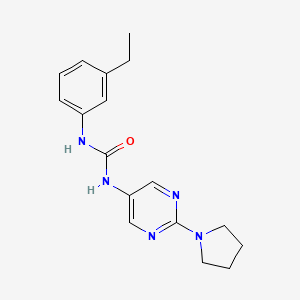
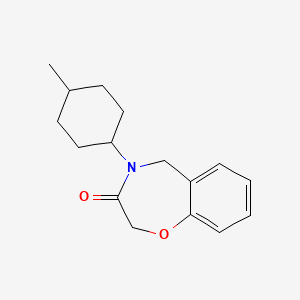
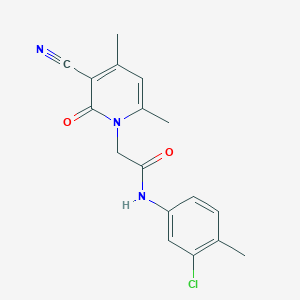
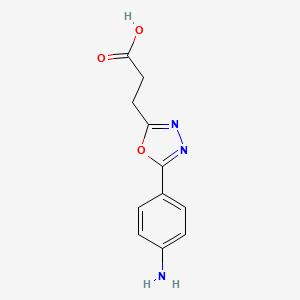

![2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2864815.png)
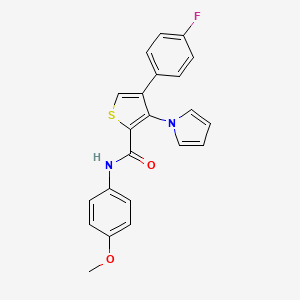

![N-[3-(Dimethylcarbamoylamino)-4-methylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2864821.png)
![1-(3-hydroxypropyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2864822.png)
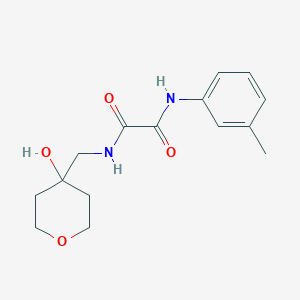
![4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B2864824.png)
